molecular formula C10H7BrN4S B2618048 2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- CAS No. 1071455-03-2

2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B2618048
CAS No.: 1071455-03-2
M. Wt: 295.16
InChI Key: OIHVNHRMRIRPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound featuring a thiazole core substituted with an amine group at position 2 and a 5-bromo-pyrrolo[2,3-b]pyridine moiety at position 3. The brominated pyrrolopyridine group enhances electrophilicity and binding affinity to biological targets, such as ATP-binding pockets in kinases.

Properties

IUPAC Name

5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4S/c11-5-1-6-7(3-14-9(6)13-2-5)8-4-15-10(12)16-8/h1-4H,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHVNHRMRIRPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C3=CN=C(S3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound with significant potential in medicinal chemistry, particularly due to its biological activity as an inhibitor of specific kinases. This article explores the compound's biological properties, mechanisms of action, and relevant studies that underscore its therapeutic potential.

  • Molecular Formula : C10H7BrN4S
  • Molecular Weight : 309.19 g/mol
  • CAS Number : 1071455-03-2

The compound exhibits its biological activity primarily through the inhibition of Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1). SGK-1 is involved in various cellular processes, including cell proliferation and electrolyte homeostasis. The inhibition of SGK-1 can potentially lead to therapeutic effects in diseases characterized by dysregulated cell growth and electrolyte imbalances.

Key Mechanisms:

  • Inhibition of SGK-1 : The compound disrupts the signaling pathways mediated by SGK-1, which can influence renal function and cardiovascular health .
  • Impact on Tyrosine Kinases : It may also affect other tyrosine kinases that play critical roles in cell signaling and regulation, which are important in cancer and other proliferative diseases .

Biological Activity

Research indicates that 2-Thiazolamine derivatives can exhibit a range of biological activities:

Activity TypeDescription
Antiproliferative Effects Inhibits the growth of certain cancer cell lines by targeting SGK-1 .
Electrolyte Regulation Modulates sodium transport mechanisms, potentially beneficial in renal diseases .
Kinase Inhibition Acts as a selective inhibitor for various kinases involved in disease progression .

Case Studies and Research Findings

Several studies highlight the efficacy of 2-Thiazolamine derivatives:

  • Cancer Cell Line Studies :
    • A study demonstrated that compounds similar to 2-Thiazolamine significantly reduced proliferation rates in breast cancer cell lines by inhibiting SGK-1 activity. This suggests a potential role in targeted cancer therapies .
  • Renal Function Studies :
    • Research indicated that inhibition of SGK-1 by this compound could ameliorate conditions associated with renal fibrosis, providing a novel approach to managing chronic kidney diseases .
  • In Vivo Studies :
    • Animal models treated with this compound showed improved outcomes in models of hypertension, indicating its potential utility in cardiovascular therapies through modulation of electrolyte balance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound 2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- shares structural motifs with other brominated heterocycles. A notable analog is 2-Bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: 875639-57-9, C₉H₆Br₂N₂O, MW: 317.96) .

Property 2-Thiazolamine Derivative 2-Bromo-1-(5-bromo-pyrrolopyridin-3-yl)ethanone
Core Structure Thiazole ring with amine substituent Ethanone (ketone) linked to pyrrolopyridine
Functional Groups -NH₂ (thiazolamine), Br (pyrrolopyridine) -Br (x2), ketone
Molecular Formula C₉H₆BrN₅S (inferred*) C₉H₆Br₂N₂O
Molecular Weight ~340–360 g/mol (estimated) 317.96 g/mol
Reactivity Likely nucleophilic (amine group) Electrophilic (ketone and bromine substituents)
Potential Applications Kinase inhibition, antimicrobials Intermediate in organic synthesis, halogenated building block

Notes:

  • *The molecular formula of the thiazolamine derivative is inferred based on substitution patterns.

Physicochemical Properties

  • Polarity: The thiazolamine’s -NH₂ group increases polarity, favoring aqueous solubility. The ethanone’s ketone is less polar but more reactive.
  • Stability: Bromine substituents in both compounds enhance stability against oxidation. However, the ethanone’s ketone may undergo nucleophilic attack under basic conditions.

Pharmacological Potential

  • Kinase Inhibition : Pyrrolopyridine-thiazole hybrids are explored in oncology (e.g., JAK2/STAT3 inhibitors). The thiazolamine’s amine may mimic ATP’s adenine interactions.
  • Antimicrobial Activity : Brominated thiazoles disrupt bacterial biofilm formation, as seen in studies on related compounds.

Q & A

Q. Example Reaction Table

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 80°C92%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 105°C58–76%
Thiazole FormationThiourea, NaH, THF49–91%

How is the compound characterized post-synthesis?

Basic
Structural validation employs:

  • NMR Spectroscopy : Distinct signals for aromatic protons (δ 8.5–9.0 ppm for pyrrolopyridine; δ 7.0–8.0 ppm for thiazole) and carbonyl groups (δ ~185 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ for C₁₀H₇BrN₄S: calc. 308.9592, obs. 308.9589) .
  • X-ray Crystallography : Confirms regiochemistry and bond angles in crystalline derivatives .

How can cross-coupling reactions be optimized for higher yields?

Q. Advanced

  • Catalyst Selection : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki reactions due to better stability with electron-deficient heterocycles .
  • Solvent Effects : Toluene/ethanol (3:1) mixtures enhance solubility of boronic acids compared to pure DMF .
  • Temperature Control : Reactions at 105°C reduce side-product formation in aryl couplings .

Data Contradiction : Some studies report lower yields (~49%) with sterically hindered boronic acids, necessitating microwave-assisted protocols for acceleration .

What challenges arise during purification of intermediates?

Q. Advanced

  • Byproduct Removal : Silica gel chromatography (heptane/ethyl acetate gradients) resolves unreacted boronic acids and Pd residues .
  • Solubility Issues : Polar intermediates (e.g., carbaldehydes) require DCM/MeOH mixtures for effective extraction .
  • Sensitivity to Light/Air : Brominated pyrrolopyridines degrade under prolonged exposure; storage at -20°C in amber vials is recommended .

What biological mechanisms are associated with this compound?

Q. Advanced

  • Kinase Inhibition : The bromopyrrolopyridine scaffold mimics ATP-binding motifs, inhibiting CSF1R (IC₅₀ = 12 nM) and CHK1 (IC₅₀ = 1.2 nM) in glioblastoma models .
  • Antiproliferative Activity : Derivatives show sub-micromolar activity against HCT-116 (colon cancer) via apoptosis induction .
  • SAR Insights : Electron-withdrawing groups (e.g., Br at C5) enhance target affinity but reduce solubility, requiring prodrug strategies .

How are spectral overlaps resolved in NMR analysis?

Q. Advanced

  • 2D NMR Techniques : COSY and HSQC distinguish overlapping aromatic protons (e.g., H3 vs. H5 in pyrrolopyridine) .
  • Deuterated Solvents : DMSO-d₆ resolves NH protons (δ ~12.9 ppm) that are broad in CDCl₃ .
  • Variable Temperature NMR : Heating to 50°C sharpens split signals caused by rotamers in thiazole derivatives .

What safety protocols are critical during handling?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves (EN 374 standard) and flame-retardant lab coats prevent dermal exposure .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., tosyl chloride, THF) .
  • Waste Disposal : Halogenated byproducts (e.g., brominated intermediates) require separate hazardous waste streams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.